molecular formula C22H26ClN3O3 B250899 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Katalognummer: B250899
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: GKSUQNVIRMKTDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In

Wirkmechanismus

ACY-1215 inhibits the activity of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, which is a key regulator of protein degradation and trafficking. This compound is responsible for the deacetylation of α-tubulin, which is necessary for the proper function of the microtubule network. ACY-1215 disrupts this process, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease being treated. In cancer, ACY-1215 induces cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 improves cognitive function and reduces neuroinflammation. In inflammatory disorders, it reduces inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ACY-1215 in lab experiments include its specificity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to using ACY-1215 in lab experiments. For example, it may have off-target effects on other HDAC isoforms, which could complicate the interpretation of results. Additionally, the optimal dosage and treatment duration may vary depending on the specific disease being studied.

Zukünftige Richtungen

There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that include ACY-1215 and other chemotherapeutic agents. Another area of interest is the use of ACY-1215 in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment duration for ACY-1215 in different diseases. Finally, the potential off-target effects of ACY-1215 on other HDAC isoforms should be investigated further.
Conclusion
In conclusion, ACY-1215 is a small molecule inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Its mechanism of action involves the disruption of protein degradation and trafficking, leading to the accumulation of misfolded proteins and the induction of apoptosis. While there are limitations to using ACY-1215 in lab experiments, there are also several future directions for research that could lead to the development of new therapies for these diseases.

Synthesemethoden

The synthesis method of ACY-1215 involves several steps, starting with the reaction between 4-acetylpiperazine and 4-chloro-3,5-dimethylphenol to form 4-acetylpiperazine-1-yl-4-chloro-3,5-dimethylphenol. This intermediate product is then reacted with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid to form ACY-1215. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, it has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C22H26ClN3O3

Molekulargewicht

415.9 g/mol

IUPAC-Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-15-12-18(13-16(2)22(15)23)29-14-21(28)24-19-6-4-5-7-20(19)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28)

InChI-Schlüssel

GKSUQNVIRMKTDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.